N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Description
N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a dimethoxyphenyl group, and a cyclopentanecarboxamide moiety
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-9-16(13-19(18)26-2)21(11-5-6-12-21)20(24)23-14-15-7-3-4-8-17(15)22/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCZAQPQYSWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3,4-dimethoxybenzaldehyde, and cyclopentanecarboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization using cyclopentanecarboxylic acid under acidic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: It is used in biological research to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can be compared with similar compounds such as:
N-(2-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide: This compound shares structural similarities but differs in its functional groups and overall molecular structure.
N-(2-chlorobenzyl)-N-cyclohexyl-N-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}glycinamide:
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound also contains the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups but has a different core structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
